molecular formula C9H7O5D3 B196586 4-Hydroxy-3-(methoxy-d3)-mandelic Acid CAS No. 74495-70-8

4-Hydroxy-3-(methoxy-d3)-mandelic Acid

Cat. No. B196586
CAS RN: 74495-70-8
M. Wt: 201.19 g/mol
InChI Key: CGQCWMIAEPEHNQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(methoxy-d3)-mandelic Acid, also known as 4HMMA, is a naturally occurring organic compound. It has a wide range of applications in the scientific research field. It is the labelled analogue of VMA, which is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is C9H7D3O5 . Its molecular weight is 201.19 .


Physical And Chemical Properties Analysis

4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a solid . It is soluble in Ethyl Acetate and Methanol . It should be stored at -20° C . The melting point is 132-134 °C (dec.) .

Scientific Research Applications

  • Determination and Analysis : A method for the precise determination of 3-methoxy-4-hydroxy-mandelic acid (VMA) was described, utilizing a radioactive tracer and ion exchange fractionation, with reported normal values for urinary excretion in male and female subjects (Weise, McDonald, & Labrosse, 1961).

  • Synthesis Techniques : General methods for the synthesis of methyl isotope-labeled monomethyl catecholamine metabolites, including 4-hydroxy-3-methoxy-d3-mandelic acid, have been described. The suitability of these isotopic and isomeric variants as internal standards for quantitation by gas chromatography-mass spectrometry is discussed (Markey, Powers, Dubinsky, & Kopin, 1980).

  • Clinical Significance in Diseases : Urinary excretion of 4-hydroxy-3-methoxy mandelic acid was used as an index of catecholamine activity in cases of ulcerative colitis and diarrhoea of nervous origin. The study found no significant differences in excretion levels between cases and controls, but elevated levels in nervous diarrhoea (Wright & Das, 1969).

  • Industrial Applications : In the synthesis of vanillin by the glyoxylic acid method, 3-methoxy-4-hydroxymandelic acid (VMA) was identified as a critical intermediate. The study explored the effect and mechanism of Aluminum(III) in the condensation reaction, enhancing the selectivity for VMA and related compounds (Mao et al., 2020).

  • Metabolite Concentrations in Medical Conditions : Concentrations of 4-hydroxy-3-methoxy mandelic acid in urine were measured in tetanus patients, assessing the specificity of methods and possible interference from drug therapy. The study observed elevated concentrations in some cases, but these did not correlate strongly with episodes of hypertension or cardiovascular instability (Toothill, Dykes, & Ablett, 1970).

properties

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWMIAEPEHNQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493910
Record name Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(methoxy-d3)-mandelic Acid

CAS RN

74495-70-8
Record name Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74495-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resulting compound was deprotected, by treatment with 1M sodium hydroxide (500 microlitre) for 30 minutes at room temperature in the dark. The reaction mixture was taken to pH 3 with 2M hydrochloric acid (200 microlitre) and the 1M citric acid (1.5 ml). Volatiles were removed in vacuo, the residue taken up in methanol, and inorganics filtered to leave a clear yellow solution. This was subjected to TLC (eluent dichloromethane-methanol-acetic acid 75:25:1) to give the product as one major band Rf 0.10, which was eluted with methanol and stored at -20° C. in the dark.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Reactant of Route 3
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Reactant of Route 4
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Reactant of Route 6
4-Hydroxy-3-(methoxy-d3)-mandelic Acid

Citations

For This Compound
7
Citations
SP Markey, K Powers, D Dubinsky… - Journal of Labelled …, 1980 - Wiley Online Library
… to 2-methoxy-d -phenol (2) with deuteromethyl iodide and reacted with sodium glyoxylate to form 4-hydroxy-3-methoxyd3-mandelic acid (3). … 4-Hydroxy-3-methoxy-d3-mandelic Acid (3). …
PA Blombery, IJ Kopin, EK Gordon… - Archives of General …, 1980 - jamanetwork.com
• Deuterium-labelled 4-hydroxy-3-methoxyphenylglycol (MHPG), when administered intravenously, is rapidly converted to 4-hydroxy-3-methoxymandelic acid (or vanillylmandelic acid […
Number of citations: 244 jamanetwork.com
S Higa, S Kishimoto - Analytical biochemistry, 1986 - Elsevier
Boric acid has been known to make a complex with 2-hydroxycarboxylic acids. Based on this principle, we have developed a new method for isolation of vanillylmandelic acid, p-…
Number of citations: 12 www.sciencedirect.com
X Xiong, Y Zhang - Journal of Analytical Science and …, 2020 - jast-journal.springeropen.com
… VMA and its stable isotopes internal standard, 4-hydroxy-3-methoxy-d3-mandelic acid (VMA-d3), were from Sigma-Aldrich (Saint-Louis, Missouri, USA). Lyphocheck® Quantitative …
Number of citations: 5 jast-journal.springeropen.com
IJ Kopin, DC Jimerson, SP Markey… - …, 1984 - thieme-connect.com
MHPG is formed from norepinephrine metabolized throughout the body; its levels in plasma reflect total norepinephrine metabolism. Over half of the MHPG is converted to VMA. Less …
Number of citations: 72 www.thieme-connect.com
K Parikka - 2007 - Helsingin yliopisto
Number of citations: 4
吉原賢二 - RADIOISOTOPES - jstage.jst.go.jp
サムピーク法というのはわれわれが付けた命名であり, もっと適当な言葉があればそれでもよいのだが, 結局この簡単な言葉に落ち着いた. ある核種からγ 線がカスケードに何本か放出されるとき, γ 線…
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.